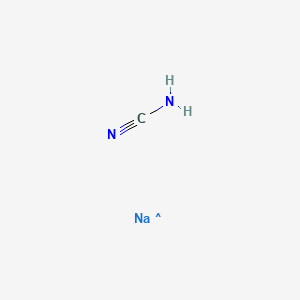

Sodium hydrogen cyanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

19981-17-0 |

|---|---|

Molecular Formula |

CH2N2Na |

Molecular Weight |

65.030 g/mol |

InChI |

InChI=1S/CH2N2.Na/c2-1-3;/h2H2; |

InChI Key |

JWEKFMCYIRVOQZ-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)N.[Na] |

Related CAS |

20611-81-8 17292-62-5 |

Origin of Product |

United States |

Foundational & Exploratory

What are the fundamental properties of sodium hydrogen cyanamide?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen cyanamide (B42294) (NaHCN₂), a versatile and highly reactive chemical compound, serves as a critical building block in a multitude of synthetic applications, ranging from agricultural chemistry to the synthesis of complex pharmaceutical agents. Its unique chemical structure, featuring a nucleophilic amino group and an electrophilic nitrile moiety, allows it to participate in a wide array of chemical transformations. This technical guide provides an in-depth overview of the fundamental properties of sodium hydrogen cyanamide, its synthesis, and its applications, with a particular focus on its relevance to drug development.

Core Properties of this compound

This compound is an inorganic salt that is highly soluble in water. It is a hygroscopic solid that requires careful handling and storage to prevent degradation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | CHN₂Na |

| Molecular Weight | 64.02 g/mol |

| CAS Number | 19981-17-0 |

| Appearance | White to off-white crystalline powder |

| Melting Point | >360 °C (decomposes)[1] |

| Solubility in Water | Highly soluble |

| Density | 1.72 g/cm³ |

| pH (1% solution) | 10.5–11.5 |

| Stability | Hygroscopic; decomposes in the presence of moisture and acids |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of cyanamide, the parent compound of this compound, exhibits a characteristic intense absorption band for the C≡N stretch between 2225 and 2260 cm⁻¹. For cyanamide derivatives, the C≡N stretching vibration is typically observed in the range of 2100-2200 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The carbon atom of the nitrile group in cyanamide derivatives typically resonates in the range of 110-125 ppm.

-

¹H NMR: The proton signals of the amino group can vary depending on the solvent and concentration.

-

Synthesis and Purification

This compound can be synthesized through several routes, with the choice of method often depending on the desired scale and purity.

Experimental Protocol: Laboratory-Scale Synthesis from Calcium Cyanamide

This protocol outlines a common laboratory-scale synthesis of this compound from calcium cyanamide.

Materials:

-

Calcium cyanamide (CaCN₂)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

-

Hydrochloric acid (HCl) for neutralization (optional, for cyanamide synthesis)

-

Filtration apparatus (e.g., Büchner funnel)

-

Reaction vessel with stirring capability

-

pH meter or pH indicator strips

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve sodium sulfate in deionized water to create a saturated solution.

-

Addition of Calcium Cyanamide: Slowly add powdered calcium cyanamide to the stirred sodium sulfate solution. The reaction is as follows: CaCN₂ + Na₂SO₄ + 2H₂O → NaHCN₂ + NaHSO₄ + Ca(OH)₂[2]

-

Reaction Conditions: Maintain the reaction temperature between 0-40°C and continue stirring for 8-16 hours. The progress of the reaction can be monitored by measuring the pH, which should ideally be in the range of 4.5-6 upon completion.[2]

-

Filtration: After the reaction is complete, filter the mixture to remove the precipitated calcium hydroxide (B78521) and any unreacted solids.

-

Isolation of this compound: The filtrate contains the aqueous solution of this compound. For many applications, this solution can be used directly. To obtain the solid product, the water can be removed under reduced pressure.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the laboratory synthesis of this compound.

Purification

Recrystallization is a common method for purifying this compound. Due to its high solubility in water, a mixed-solvent system is often employed.

Protocol for Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot water.

-

If colored impurities are present, treat the hot solution with activated charcoal and filter.

-

Slowly add a miscible organic solvent in which this compound is less soluble (e.g., ethanol (B145695) or isopropanol) to the hot filtrate until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of the cold organic solvent, and dry under vacuum.

Applications in Drug Development

This compound is a key precursor for the synthesis of guanidine (B92328) derivatives, a functional group present in numerous biologically active molecules and pharmaceuticals.

Synthesis of Guanidine Derivatives

The reaction of this compound with an amine is a fundamental method for the formation of a guanidine moiety.

General Reaction Scheme:

NaHCN₂ + R-NH₂ → R-NH-C(=NH)NH₂

This reaction is pivotal in the synthesis of several important drugs.

Logical Relationship: From this compound to Guanidine Drugs

Caption: Synthesis pathway from this compound to pharmaceuticals.

Case Study: Imatinib (B729) (Gleevec)

Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), contains a guanidine functional group that can be synthesized using cyanamide chemistry.[3][4]

Mechanism of Action: Imatinib targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[5][6] By binding to the ATP-binding site of the BCR-ABL kinase domain, imatinib blocks its activity, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.[2][5][6]

BCR-ABL Signaling Pathway and Inhibition by Imatinib:

The constitutively active BCR-ABL tyrosine kinase activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways, which promote cell proliferation and inhibit apoptosis.[7][8][9]

Caption: The BCR-ABL signaling pathway and its inhibition by Imatinib.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin.[10] It is also a hygroscopic solid that can decompose upon exposure to moisture or acids.[7] Therefore, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a compound of significant industrial and academic interest. Its fundamental properties, particularly its reactivity, make it an invaluable reagent in organic synthesis. For drug development professionals, a thorough understanding of its chemistry is crucial for the design and synthesis of novel therapeutics, especially those containing the guanidine moiety. The continued exploration of the reactivity and applications of this compound is likely to lead to further innovations in medicinal chemistry and materials science.

References

- 1. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 4. Guanidine synthesis by guanylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Philadelphia chromosome - Wikipedia [en.wikipedia.org]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Hydrogen Cyanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and chemical properties of sodium hydrogen cyanamide (B42294) (NaHNCN). It is intended to serve as a detailed resource for researchers and professionals involved in organic synthesis, materials science, and drug development, where cyanamide derivatives are often crucial intermediates.

Introduction

Sodium hydrogen cyanamide, also known as monosodium cyanamide, is the sodium salt of cyanamide.[1] It is a versatile and highly reactive reagent used in a variety of chemical syntheses.[2] Its utility stems from the unique N-C≡N framework, which allows it to act as a potent nucleophile, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic compounds.[1] This document outlines the primary synthetic routes, detailed characterization methods, and key chemical behaviors of this important compound.

Synthesis Methodologies

The preparation of this compound can be achieved through several methods, ranging from traditional anhydrous approaches to more modern, economically viable aqueous processes.

This is the most common and economical method for both laboratory and industrial-scale production.[3] It involves the direct neutralization of an aqueous cyanamide solution with sodium hydroxide (B78521).

Experimental Protocol:

-

Reaction Setup: To a three-necked flask equipped with a stirrer and external cooling (ice bath), add a 48.5% aqueous solution of sodium hydroxide (e.g., 5,196 g, 63 moles).[4]

-

Addition of Cyanamide: While maintaining the internal temperature at or below 25°C through vigorous stirring and cooling, slowly add a 49.5% aqueous solution of cyanamide (e.g., 5,096 g, 60 moles) over a period of 4.5 hours.[3][4] Strict temperature control is crucial to minimize the formation of impurities like dicyandiamide.[3]

-

Isolation (Spray Drying): The resulting aqueous solution of this compound can be concentrated to dryness. For industrial-scale production, the solution is fed into a spray drier or atomization drier.[4] Using normal air as the heating gas with an inlet temperature of approximately 158°C and an outlet temperature of 98-99°C, a fine powder is obtained.[4] The use of nitrogen instead of air can reduce the formation of sodium carbonate impurity.[4]

-

Further Drying: If necessary, the collected powder can be subjected to further drying to achieve a residual moisture content of 1-3%.[4]

Early methods relied on anhydrous conditions to achieve high purity, though these are often more expensive and cumbersome for large-scale production.[1]

-

Using Sodium Alkoxides: This classic method involves the deprotonation of cyanamide by a strong base like sodium methylate or sodium ethylate in an anhydrous alcohol solvent.[1][4]

-

Using Anhydrous Sodium Hydroxide: An alternative to alkoxides is the use of anhydrous sodium hydroxide in aliphatic alcohols with 3 to 6 carbon atoms as the solvent.[4]

On an industrial scale, this compound can be produced via the hydrolysis of calcium cyanamide in a sodium sulfate (B86663) solution.[5][6]

Reaction: CaCN₂ + Na₂SO₄ + 2H₂O → NaHCN₂ + NaHSO₄ + Ca(OH)₂[6]

Experimental Protocol:

-

Mixing: Calcium cyanamide is added to an aqueous solution of sodium sulfate.[6]

-

Reaction: The mixture is heated under reflux conditions (80–100°C) to drive the reaction to completion.[5]

-

Filtration: The resulting mixture is filtered to remove the precipitated calcium hydroxide and some sodium hydrogen sulfate.[6]

-

Purification: The product is then purified from the filtrate through crystallization and vacuum drying.[5]

Data Presentation: Properties and Characterization

Quantitative data for this compound is summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHN₂Na | [5] |

| Molecular Weight | 64.02 g/mol | [5] |

| Melting Point | >360°C (decomposes) | [5] |

| Appearance | Colorless, hygroscopic solid | [2] |

| Density | 1.72 g/cm³ | [5] |

| Solubility in Water | ~120 g/100 mL at 25°C | [5] |

| pH (1% Solution) | 10.5–11.5 |[5] |

Table 2: Purity and Yield Data from Aqueous Synthesis

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Purity (using air) | 82% - 94% | Spray drying of aqueous solution | [4] |

| Purity (using N₂) | 91.6% | Spray drying with nitrogen gas | [4] |

| Sodium Carbonate Impurity (using air) | ~0.6% | Wall deposit in drier | [4] |

| Sodium Carbonate Impurity (using N₂) | 0.4% | Product from receiver | [4] |

| Residual Moisture | 1% - 3% | After initial spray drying |[4] |

Table 3: Crystallographic Data for Disodium (B8443419) Cyanamide (Na₂CN₂) Note: Data for NaHNCN is not readily available, but data for the related disodium salt provides insight into the cyanamide anion in a solid state.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [1][7] |

| Space Group | C2/m | [1][7] |

| a (Å) | 5.0456(3) | [1][7] |

| b (Å) | 5.0010(3) | [1][7] |

| c (Å) | 5.5359(3) | [1][7] |

| β (°) | 110.078(5) | [7] |

| C-N bond length (Å) | 1.236(1) |[7] |

Characterization Techniques

A combination of spectroscopic and analytical methods is employed for the comprehensive characterization of this compound.

FTIR is a primary tool for identifying the key functional groups. The most important diagnostic feature is the intense absorption band corresponding to the asymmetric stretching vibration of the nitrile (C≡N) bond within the N-C≡N framework.[1]

This technique is a principal method for the quantitative analysis of this compound in solution.[1]

Single-crystal or powder X-ray diffraction is used to determine the crystal structure, including lattice parameters and bond lengths, providing fundamental information about the solid-state arrangement of the ions.[1][7]

Titrimetric methods can be used to determine the purity of the final product and to quantify impurities. For instance, titration with silver nitrate (B79036) (AgNO₃) can be employed to determine the NaHNCN content.[2]

Chemical Reactivity and Signaling Pathways

The reactivity of this compound is dominated by the nucleophilic character of the cyanamide anion ([HNCN]⁻).

In aqueous solutions, this compound is susceptible to decomposition, particularly under non-neutral pH conditions.

-

Hydrolysis: The primary decomposition pathway is the hydrolysis of the cyanamide anion across the carbon-nitrogen triple bond to form urea. This reaction is catalyzed by acidic conditions.[1]

-

Dimerization: Under alkaline conditions, a competing polymerization pathway is favored, leading to the formation of dicyandiamide, the dimer of cyanamide.[1]

The anionic nature of the [HNCN]⁻ ion makes it a potent nucleophile and a versatile building block in organic chemistry.[1]

-

Reaction with Isothiocyanates: It undergoes nucleophilic addition to the electrophilic carbon of isothiocyanates, which is a key step in the synthesis of various substituted cyanamides.[1]

-

Reaction with Alcohols: In the presence of an acid or base catalyst, alcohols can add to the cyanamide group to form O-alkylisoureas.[1]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound.

Caption: Aqueous Synthesis Workflow for this compound.

Caption: Aqueous Decomposition Pathways of this compound.

Caption: Nucleophilic Reactivity of the Cyanamide Anion.

References

- 1. This compound | 19981-17-0 | Benchchem [benchchem.com]

- 2. US4846997A - Stable suspensions of this compound - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. US4714602A - Process for the preparation of solid this compound - Google Patents [patents.google.com]

- 5. This compound (19981-17-0) for sale [vulcanchem.com]

- 6. CN104176746A - Synthetic method of cyanamide aqueous solution from sodium sulfate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Reactivity of Sodium Hydrogen Cyanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen cyanamide (B42294) (NaHNCN), also known as monosodium cyanamide, is the sodium salt of the weak acid, hydrogen cyanamide (H₂NCN). It is a versatile and highly reactive reagent with significant applications in organic synthesis, agriculture, and the pharmaceutical industry. The unique electronic and structural features of the hydrogen cyanamide anion ([HNCN]⁻) impart a dual reactivity, allowing it to function as both a potent nucleophile and a precursor to electrophilic species. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and diverse reactivity, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

Sodium hydrogen cyanamide is an ionic compound composed of a sodium cation (Na⁺) and the hydrogen cyanamide anion ([HNCN]⁻). The anion is characterized by a nitrile group (-C≡N) attached to an amino group (-NH⁻), and its structure is best described as a resonance hybrid of several contributing forms. This delocalization of the negative charge across the N-C-N framework is crucial to its stability and reactivity.

The hydrogen cyanamide anion exhibits tautomerism, existing in equilibrium between the cyanamide form and the carbodiimide (B86325) form, with the cyanamide form being the predominant tautomer.

Physicochemical and Thermodynamic Data

A summary of the key physicochemical and thermodynamic properties of this compound and its parent acid are presented below.

| Property | Value | Reference(s) |

| Molecular Formula | CHN₂Na | [1][2] |

| Molecular Weight | 64.02 g/mol | [1][2] |

| Appearance | White crystalline, hygroscopic solid | [1] |

| Melting Point | >360°C (decomposes) | [1] |

| Solubility in Water | ~120 g/100 mL at 25°C | [1] |

| pH of 1% Aqueous Solution | 10.5–11.5 | [1] |

| pKa of Hydrogen Cyanamide (H₂NCN) | 10.3 | [3] |

| Enthalpy of Formation (H₂NCN, solid) | +58.79 kJ/mol | [4] |

| Enthalpy of Combustion (H₂NCN, solid) | -738.14 kJ/mol | [4] |

| Constant Pressure Heat Capacity (H₂NCN, solid) | 78.2 J/(mol·K) at 300 K | [4] |

Structural Data

| Parameter | Value |

| C≡N Bond Length | 1.159 Å |

| C-N Bond Length | 1.347 Å |

| N-H Bond Length | 1.006 Å |

| N-C-N Bond Angle | 178.2° |

| H-N-C Bond Angle | 114.0° |

| H-N-H Bond Angle | 112.7° |

Data for hydrogen cyanamide (H₂NCN).

Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the [HNCN]⁻ anion. However, the nitrile group also allows for electrophilic behavior, making it a versatile synthetic intermediate.

Nucleophilic Reactivity

The hydrogen cyanamide anion is a potent nucleophile. Its high reactivity has been quantified using Mayr's Nucleophilicity Scale.

| Nucleophile | N | sN | Solvent |

| Cyanamide Anion | 20.33 | 0.64 | DMSO |

| Iodide | 10.72 | 0.59 | DMSO |

| Azide | 15.63 | 0.70 | DMSO |

| Aniline | 11.83 | 0.90 | DMSO |

Data from Mayr's Nucleophilicity Scale. A higher N value indicates greater nucleophilic reactivity.[5]

This compound reacts with primary and secondary alkyl halides via an Sₙ2 mechanism to yield substituted cyanamides. This reaction is a fundamental method for introducing a cyanamide moiety and extending carbon chains.[6]

The cyanamide anion readily attacks the less sterically hindered carbon of an epoxide ring, leading to the formation of β-hydroxy nitriles. This reaction proceeds via an Sₙ2-like mechanism with inversion of stereochemistry at the site of attack.[7][8][9]

This compound is a key reagent in the synthesis of guanidines. In the presence of an amine, the cyanamide anion acts as a synthon for the guanyl group. The reaction can be catalyzed by Lewis acids such as scandium(III) triflate.[10][11][12]

Electrophilic Reactivity

While best known for its nucleophilicity, the cyanamide functional group can also exhibit electrophilic character at the nitrile carbon. This is particularly true for N-substituted cyanamides and is exploited in cycloaddition reactions for the synthesis of heterocycles.[13][14][15]

The C≡N triple bond of cyanamides can participate as a dipolarophile in [3+2] cycloadditions and as a dienophile in [4+2] cycloadditions, leading to the formation of various five- and six-membered heterocyclic rings, such as tetrazoles and pyridines.[13]

Under acidic conditions, the nitrile nitrogen can be protonated, which activates the nitrile carbon towards attack by weak nucleophiles such as water, alcohols, and thiols. The reaction with water leads to the formation of urea (B33335), while alcohols and thiols yield O-alkylisoureas and isothioureas, respectively.[6]

Decomposition and Polymerization

Aqueous solutions of this compound have limited stability. In neutral or near-neutral conditions, it slowly hydrolyzes to urea and can also form ammonia (B1221849) and sodium carbonate. Under alkaline conditions, the dominant decomposition pathway is dimerization to 2-cyanoguanidine (dicyandiamide). This polymerization is hindered by acidic conditions.[6]

Biological Activity and Applications in Agriculture

Hydrogen cyanamide is used commercially as a plant growth regulator to break bud dormancy in various fruit crops. Its mechanism of action is believed to involve the induction of transient oxidative stress.

Experimental Protocols

Synthesis of Solid this compound

This protocol is adapted from an industrial-scale process and can be scaled down for laboratory use.

-

Objective: To prepare solid this compound from aqueous solutions of cyanamide and sodium hydroxide (B78521).

-

Materials:

-

48.5% (w/w) aqueous sodium hydroxide solution

-

50% (w/w) aqueous hydrogen cyanamide solution

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a cooling bath, place a stoichiometric amount of the 48.5% sodium hydroxide solution.

-

With vigorous stirring and external cooling to maintain the internal temperature below 25°C, slowly add an equimolar amount of the 50% aqueous cyanamide solution over several hours.

-

The resulting aqueous solution of this compound is then concentrated to dryness. For laboratory scale, this can be achieved by rotary evaporation under reduced pressure, followed by drying in a vacuum oven. On an industrial scale, spray drying is employed.

-

-

Safety: Hydrogen cyanamide is toxic and corrosive. Sodium hydroxide is highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Kinetic Analysis of Nucleophilic Reactivity by Stopped-Flow Spectrophotometry

This protocol provides a general workflow for determining the second-order rate constants of the reaction between the cyanamide anion and an electrophile.

-

Objective: To measure the rate of reaction between this compound and a suitable electrophile (e.g., a chromophoric alkyl halide or a Michael acceptor) under pseudo-first-order conditions.

-

Instrumentation: Stopped-flow spectrophotometer.

-

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of solutions of the electrophile in the same solvent, with concentrations at least 10-fold higher than the final concentration of this compound.

-

-

Kinetic Measurement:

-

The two reactant solutions are rapidly mixed in the stopped-flow apparatus.

-

The change in absorbance or fluorescence of the reaction mixture is monitored over time at a wavelength where either a reactant is consumed or a product is formed.

-

-

Data Analysis:

-

The observed rate constant (k_obs) is determined by fitting the kinetic trace to a single-exponential decay or rise function.

-

The second-order rate constant (k₂) is obtained by plotting k_obs versus the concentration of the electrophile. The slope of the resulting linear plot corresponds to k₂.

-

-

Conclusion

This compound is a fundamentally important reagent whose reactivity is central to a wide range of chemical transformations. Its high nucleophilicity makes it an excellent choice for the synthesis of substituted cyanamides, guanidines, and for the ring-opening of epoxides. Furthermore, the electrophilic nature of the nitrile group opens avenues for the construction of diverse heterocyclic systems. A thorough understanding of its structural properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 1. This compound (19981-17-0) for sale [vulcanchem.com]

- 2. Cyanamide, sodium salt (1:1) | CHN2Na | CID 4293993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Cyanamide [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 19981-17-0 | Benchchem [benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Guanidine synthesis by guanylation [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Guanylation of Amines [sigmaaldrich.com]

- 13. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Applications of Cyanamide_Chemicalbook [chemicalbook.com]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Early synthesis methods for sodium hydrogen cyanamide

An In-depth Technical Guide to Early Synthesis Methods for Sodium Hydrogen Cyanamide (B42294)

Introduction

Sodium hydrogen cyanamide (NaHCN₂), also referred to as monosodium cyanamide, is an important intermediate in the chemical industry, utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis is intrinsically linked to the fixation of atmospheric nitrogen, a cornerstone of modern industrial chemistry. The earliest large-scale methods for producing cyanamide derivatives originated from the Frank-Caro process, which first made atmospheric nitrogen available for chemical synthesis before the advent of the Haber-Bosch process.[1][2][3] This guide provides a detailed overview of the historical methods for the synthesis of this compound, focusing on the core chemical processes, experimental protocols, and quantitative data from early industrial and laboratory-scale preparations.

The Frank-Caro Process: Foundation of Cyanamide Chemistry

The first commercially viable method for nitrogen fixation was the Frank-Caro process, developed in the late 19th century by Adolph Frank and Nikodem Caro.[2][4] Initially aimed at producing cyanides for gold extraction, the process was found to yield calcium cyanamide (CaCN₂), which became a crucial nitrogen-based fertilizer.[4][5][6] This process served as the primary source for all cyanamide-based compounds for decades.[3]

The core reaction involves heating calcium carbide (CaC₂) with atmospheric nitrogen at high temperatures.[1][7]

Reaction: CaC₂ + N₂ → CaCN₂ + C

This reaction is highly exothermic and self-sustaining once initiated.[1] Early production facilities used large steel cylinders, while modern adaptations employ rotating ovens.[1] The product, a solid mixture known as nitrolime, contains calcium cyanamide and carbon, giving it a characteristic black color.[1][8]

Process Parameters and Yield

The Frank-Caro process required significant energy input and precise temperature control. The purity of the resulting calcium cyanamide was often low, containing impurities like calcium oxide and unreacted calcium carbide.[3]

| Parameter | Value | Reference |

| Reaction Temperature | ~1,000 - 1,100 °C | [1][2][5] |

| Catalyst (optional) | Calcium Fluoride, Calcium Chloride | [2][5] |

| Product Purity (Technical Grade) | ~58.3% CaCN₂ | [3] |

| Peak Production (1945) | ~1.5 million tons/year | [1][5] |

A variation patented by Ferdinand Eduard Polzeniusz in 1901 allowed for a lower reaction temperature of 700 °C by using 10% calcium chloride as a catalyst.[5]

References

- 1. Frank–Caro process - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Calcium cyanamide - Evonik Industries [history.evonik.com]

- 5. Calcium cyanamide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. Calcium cyanamide - Sciencemadness Wiki [sciencemadness.org]

Sodium hydrogen cyanamide CAS number and molecular formula

This technical guide provides a comprehensive overview of sodium hydrogen cyanamide (B42294), a versatile chemical compound with significant applications in both agricultural and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications, with a focus on its role as a synthetic precursor and a tool in biological studies.

Chemical Identity and Properties

Sodium hydrogen cyanamide is the monosodium salt of cyanamide. It is a highly reactive compound due to the presence of the cyanamide anion.

CAS Numbers and Molecular Formula

There are two CAS numbers frequently associated with this compound: 17292-62-5 and 19981-17-0.[1][2][3] The existence of multiple CAS numbers for a single chemical entity can occur for various reasons, including the registration of different forms or grades of the substance, or historical assignments that have since been consolidated.[4] Both numbers are currently referenced in chemical databases for this compound.

The molecular formula is commonly represented as CHN₂Na or NCNHNa, which accurately reflects its ionic nature as a sodium salt.[5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | Sodium cyanoazanide[1] |

| Synonyms | Monosodium cyanamide, Sodium acid cyanamide, Cyanamide monosodium salt |

| CAS Number | 17292-62-5 and 19981-17-0 [6] |

| Molecular Formula | CHN₂Na |

| Molecular Weight | 64.02 g/mol [5] |

| InChI Key | MBEGFNBBAVRKLK-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a white, hygroscopic powder with high solubility in water, forming alkaline solutions. It is thermally stable at high temperatures but decomposes before melting.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Powder |

| Melting Point | >360 °C (decomposes) |

| Solubility in Water | Highly soluble[7] |

| Stability | Decomposes in the presence of moisture or acids[7] |

| Storage Temperature | 2-8°C |

Experimental Protocols: Synthesis of this compound

Several methods have been developed for the synthesis of this compound, ranging from laboratory-scale preparations to industrial manufacturing processes.

Laboratory-Scale Aqueous Synthesis

This protocol describes the preparation of an aqueous solution of this compound.

Objective: To synthesize this compound from aqueous solutions of cyanamide and sodium hydroxide (B78521).

Materials:

-

50% (w/w) aqueous solution of cyanamide

-

50% (w/w) aqueous solution of sodium hydroxide

-

Three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel

-

Ice bath

Procedure:

-

Place a calculated amount of the 50% sodium hydroxide solution into the three-necked flask and cool the flask in an ice bath.

-

Slowly add the 50% cyanamide solution to the stirred sodium hydroxide solution using the addition funnel over a period of 2 to 4 hours.

-

Throughout the addition, carefully monitor the reaction and maintain the internal temperature below 25°C by adjusting the addition rate and ensuring efficient cooling with the ice bath.[8]

-

After the complete addition of the cyanamide solution, continue to stir the mixture for an additional 1 to 2 hours at the same temperature to ensure the reaction goes to completion.[9]

-

The resulting aqueous solution of this compound can be used directly for subsequent reactions or for the preparation of the solid product.

Industrial-Scale Synthesis via Spray Drying

For the production of a stable, solid form of this compound, an industrial process involving spray drying is employed.

Objective: To prepare solid, free-flowing this compound.

Procedure:

-

An aqueous solution of this compound is prepared as described in the laboratory-scale synthesis.

-

Immediately following its preparation, the aqueous solution is fed into a spray dryer.[8]

-

The solution is atomized into fine droplets inside the drying chamber, where it comes into contact with a hot gas (typically air or nitrogen), causing rapid evaporation of the water.

-

The solid, powdered this compound is then collected from the dryer. This process yields a product with high purity and improved storage stability.[8]

Applications in Synthetic Chemistry and Drug Development

This compound is a valuable reagent in organic synthesis, particularly for the construction of nitrogen-containing functional groups and heterocycles that are prevalent in many pharmaceutical compounds.

Synthesis of Guanidine (B92328) Derivatives

The guanidinium (B1211019) group is a key pharmacophore in numerous drugs due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets. This compound serves as a precursor for the synthesis of substituted guanidines.

Experimental Protocol: Synthesis of an N,N'-disubstituted Guanidine

Objective: To synthesize an N,N'-disubstituted guanidine from an amine and this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

An appropriate acid (e.g., hydrochloric acid) for salt formation

-

Solvent (e.g., water or an alcohol)

Procedure:

-

Dissolve the amine in the chosen solvent in a reaction flask.

-

Add an equimolar amount of this compound to the solution.

-

The reaction mixture is then heated to facilitate the addition of the amine to the cyanamide.

-

Upon completion of the reaction, the solution is neutralized with an acid to form the corresponding guanidinium salt.[10]

-

The product can then be isolated through crystallization or other purification techniques.

Precursor for Heterocyclic Pharmaceuticals

The reactivity of the cyanamide group makes it a versatile building block for the synthesis of various heterocyclic compounds. Many of these heterocycles form the core structures of important drugs, including the anti-ulcer medication cimetidine (B194882) and the anticancer drug imatinib.[11]

Biological Activity and Signaling Pathways

In addition to its role in chemical synthesis, this compound, through its active form hydrogen cyanamide, is used in agriculture to study and manipulate plant physiology.

Mechanism of Action in Breaking Bud Dormancy

Hydrogen cyanamide is widely used to break bud dormancy in various fruit crops, ensuring uniform flowering and fruit development. Its mechanism of action involves the induction of transient oxidative stress in the plant buds.[12][13]

This process is initiated by the inhibition of the enzyme catalase, which leads to an accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and reactive nitrogen species (RNS).[12][14] This surge in ROS and RNS acts as a signaling cascade that triggers a series of downstream events, including changes in gene expression and hormonal balance, ultimately leading to the resumption of bud growth.[12][15] Specifically, there is often a decrease in the dormancy-promoting hormone abscisic acid (ABA) and an increase in growth-promoting hormones like cytokinins.[14]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and may cause an allergic skin reaction.[1][5] Personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling the solid material. It is incompatible with acids, as it can release toxic hydrogen cyanide gas.[16]

Conclusion

This compound is a chemical of significant interest to researchers in both chemistry and biology. Its utility as a precursor for the synthesis of guanidines and other heterocyclic systems makes it a valuable tool in drug discovery and development. Furthermore, its application in agriculture as a dormancy-breaking agent provides a model for studying fundamental plant signaling pathways. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective use in a research setting.

References

- 1. Cyanamide Releases Buds Dormancy of ‘Shuijing’ Grapevine via DNA Methylation Reduction [hst-j.org]

- 2. Cyanamide, sodium salt (1:1) | CHN2Na | CID 4293993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. 氰胺一钠 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 19981-17-0 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US4714602A - Process for the preparation of solid this compound - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. CN103664706A - Method for preparing guanidino compounds by hydrogen cyanamide - Google Patents [patents.google.com]

- 11. Cyanamide - Wikipedia [en.wikipedia.org]

- 12. Hydrogen cyanamide breaks grapevine bud dormancy in the summer through transient activation of gene expression and accumulation of reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid transcriptional activation is induced by the dormancy-breaking chemical hydrogen cyanamide in kiwifruit (Actinidia deliciosa) buds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptome and Metabolite Changes during Hydrogen Cyanamide-Induced Floral Bud Break in Sweet Cherry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Transcriptome and Metabolite Changes during Hydrogen Cyanamide-Induced Floral Bud Break in Sweet Cherry [frontiersin.org]

- 16. 143-33-9 | CAS DataBase [m.chemicalbook.com]

Physical and chemical properties of monosodium cyanamide

Monosodium Cyanamide (B42294): A Comprehensive Technical Guide

Introduction

Monosodium cyanamide, also known as sodium hydrogencyanamide, is an inorganic compound with the chemical formula CHN₂Na.[1][2][3] It is the monosodium salt of cyanamide. This white to tan crystalline powder serves as a crucial intermediate and building block in a wide array of synthetic processes, particularly in the pharmaceutical and agrochemical industries.[1][2][4] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for diverse reactivity, making it a versatile reagent in organic synthesis.[5][6] This technical guide provides an in-depth overview of the physical and chemical properties of monosodium cyanamide, detailed experimental protocols, and its applications, with a focus on its relevance to researchers and professionals in drug development.

Physical and Chemical Properties

Monosodium cyanamide is a stable, crystalline solid under standard conditions. Its fundamental properties are summarized in the table below, providing a clear reference for laboratory and industrial applications.

Core Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | sodium cyanoazanide | [3][7] |

| CAS Number | 17292-62-5 | [1][2][4] |

| Molecular Formula | CHN₂Na | [1][2][3] |

| Molecular Weight | 64.02 g/mol | [8][9] |

| Appearance | White to tan crystalline powder | [4] |

| Melting Point | >360 °C | [4] |

| Storage Temperature | 2-8°C | [4] |

Computed and Spectroscopic Properties

| Property | Value | Reference |

| Exact Mass | 64.00374232 Da | [3] |

| Topological Polar Surface Area | 24.8 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Beilstein/REAXYS Number | 3624175 | [9] |

Experimental Protocols

Detailed methodologies are critical for the successful application and study of monosodium cyanamide. This section outlines key experimental procedures.

Synthesis of Monosodium Cyanamide

While monosodium cyanamide is commercially available, specific laboratory preparations may be required. The parent compound, cyanamide, is typically produced industrially via the hydrolysis of calcium cyanamide.[5][10]

Protocol: Synthesis from Cyanamide

A common laboratory-scale synthesis involves the direct reaction of cyanamide with a sodium base.

-

Preparation of Cyanamide Solution: A solution of cyanamide (H₂NCN) is prepared in an appropriate solvent, such as an ether (e.g., methyl tert-butyl ether) or alcohol, under anhydrous conditions to prevent hydrolysis to urea.[10][11]

-

Reaction with Sodium Base: A stoichiometric equivalent of a strong sodium base, such as sodium methoxide (B1231860) (NaOMe) or sodium amide (NaNH₂), is slowly added to the cyanamide solution at a controlled temperature (typically 0-10°C) with constant stirring.

-

Precipitation and Isolation: Monosodium cyanamide, being less soluble in many organic solvents than its parent compound, will precipitate out of the solution.

-

Purification: The resulting solid is collected by filtration, washed with a cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting materials or byproducts, and dried under vacuum to yield the final product.

The workflow for a typical synthesis is illustrated below.

Analytical Characterization

The identity and purity of synthesized monosodium cyanamide must be confirmed through analytical methods.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups. The strong nitrile (C≡N) stretch is a key diagnostic peak, typically appearing in the region of 2100-2200 cm⁻¹. The N-H stretching vibrations will also be present.

-

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, confirming bond lengths and angles, as well as the crystalline arrangement.[12] For disodium (B8443419) cyanamide (Na₂CN₂), a related compound, the C-N bond length was determined to be 1.236(1) Å.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product and related compounds in reaction mixtures.[11]

Chemical Reactivity and Transformations

The reactivity of monosodium cyanamide is largely dictated by the cyanamide anion. It can act as a nucleophile in various organic reactions, making it a valuable synthon.

-

Alkylation and Arylation: The cyanamide anion readily undergoes N-alkylation with alkyl halides or similar electrophiles to produce monosubstituted and disubstituted cyanamides.[6][13] These derivatives are precursors to a wide range of nitrogen-containing heterocycles and other complex molecules.[10][13]

-

Cycloaddition Reactions: The nitrile group in cyanamide derivatives can participate in cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, to form five- and six-membered heterocyclic rings.[13][14] This is a key strategy in the synthesis of pharmaceuticals.

-

Hydrolysis: In aqueous solutions, particularly under acidic or basic conditions, the parent compound cyanamide hydrolyzes to form urea.[15][16] Solutions of cyanamide are often stabilized with a buffer like monosodium phosphate (B84403) to prevent this decomposition and self-condensation.[10]

-

Dimerization: Under alkaline conditions or at elevated temperatures, cyanamide can dimerize to form 2-cyanoguanidine (dicyandiamide).[10][16]

Applications in Research and Drug Development

Monosodium cyanamide and its parent compound are pivotal in both biological research and the synthesis of therapeutic agents.

Enzyme Inhibition

Cyanamide is a well-documented inhibitor of several enzymes, a property that is exploited in therapeutic contexts.

-

Aldehyde Dehydrogenase (ALDH) Inhibition: Cyanamide is a potent and irreversible inhibitor of ALDH, the enzyme responsible for metabolizing acetaldehyde (B116499), a toxic byproduct of alcohol metabolism.[15][17] This inhibitory action leads to an accumulation of acetaldehyde after alcohol consumption, causing unpleasant effects (flushing, nausea), and is the basis for its use as an alcohol-deterrent drug.[15]

-

N-acylethanolamine Acid Amidase (NAAA) Inhibition: More recently, cyanamide-based structures have been identified as potent inhibitors of NAAA.[18] NAAA is a cysteine amidase that hydrolyzes bioactive lipids like palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, these compounds increase endogenous PEA levels, which in turn activates the PPAR-α receptor, a key regulator of inflammation and pain.[18] This makes NAAA inhibitors containing the cyanamide pharmacophore promising candidates for novel anti-inflammatory and analgesic drugs.[18]

Role in Pharmaceutical Synthesis

Monosodium cyanamide is an intermediate for a multitude of active pharmaceutical ingredients (APIs).[1][10] The cyanamide moiety is incorporated into the final structure of several drugs.

-

Guanidine Formation: It serves as a key reagent for introducing the guanidino group in the industrial synthesis of creatine.[10]

-

Heterocycle Synthesis: Its reactivity is fundamental to building the core heterocyclic structures of drugs such as the anti-ulcer medication cimetidine, the hair-loss treatment minoxidil, and the anticancer drug imatinib.[10]

Safety and Handling

Monosodium cyanamide and its parent compound require careful handling due to their reactivity and toxicity.

-

Hazards: Monosodium cyanamide is harmful if swallowed and may cause an allergic skin reaction.[3] The parent compound, cyanamide, is toxic and can be absorbed through the skin.[16][19]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses or face shield, and protective clothing, should be worn at all times.[4]

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated area, separated from incompatible materials such as strong acids and oxidizing agents.[4][16]

Conclusion

Monosodium cyanamide is a compound of significant industrial and academic interest. Its well-defined physical properties and versatile chemical reactivity make it an indispensable tool for synthetic chemists. For researchers and professionals in drug development, an understanding of its role as an enzyme inhibitor and as a foundational building block for complex pharmaceuticals is essential for leveraging its full potential in the discovery of novel therapeutics. The protocols and data presented in this guide serve as a comprehensive resource for the safe and effective use of this important chemical.

References

- 1. Monosodium cyanamide | Alzchem Group [alzchem.com]

- 2. Monosodium cyanamide | Alzchem Group [alzchem.com]

- 3. Cyanamide, sodium salt (1:1) | CHN2Na | CID 4293993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mono-Sodium Cyanamide [chembk.com]

- 5. Cyanamide: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyanamide, sodium salt (1:1) | CHN2Na | CID 4293993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. モノナトリウムシアナミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Cyanamide - Wikipedia [en.wikipedia.org]

- 11. Cyanamide synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Applications of Cyanamide_Chemicalbook [chemicalbook.com]

- 15. What is the mechanism of Cyanamide? [synapse.patsnap.com]

- 16. ICSC 0424 - CYANAMIDE [inchem.org]

- 17. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CYANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Tautomerism in the Hydrogencyanamide Anion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrogencyanamide anion ([H₂NCN]⁻), a species of fundamental chemical interest, exhibits fascinating tautomerism, existing in multiple isomeric forms with distinct electronic and structural properties. Understanding the delicate balance and interconversion between these tautomers is crucial for fields ranging from interstellar chemistry to rational drug design, where the anion's charge distribution and hydrogen-bonding capabilities can significantly influence molecular interactions. This technical guide provides a comprehensive overview of the tautomerism of the hydrogencyanamide anion, focusing on the two primary forms: the cyanamide (B42294) anion ([HNCN]⁻) and the carbodiimide (B86325) anion ([NCNH]⁻). It consolidates quantitative data from spectroscopic and computational studies, details the experimental protocols for their characterization, and visualizes the key relationships and processes involved.

Introduction

Tautomerism, the phenomenon of compounds existing as a mixture of readily interconvertible isomers, plays a pivotal role in the reactivity and function of many chemical species.[1] The hydrogencyanamide anion, formed by the deprotonation of cyanamide (H₂NCN), is a prime example of a system where the position of a proton dictates the electronic structure and, consequently, the chemical behavior of the molecule. The two principal tautomers are the cyanamide anion ([HNCN]⁻), where the proton resides on one of the nitrogen atoms, and the less stable carbodiimide anion ([NCNH]⁻), where the proton is attached to the other nitrogen, forming a carbodiimide-like structure.

The relative stability and spectroscopic signatures of these tautomers have been the subject of both experimental and theoretical investigations. This guide aims to provide researchers with a detailed understanding of this tautomeric system, presenting the available quantitative data in a structured format, outlining the sophisticated experimental techniques used for its study, and offering clear visualizations of the underlying chemical principles.

Tautomeric Forms and Their Properties

The tautomeric equilibrium of the hydrogencyanamide anion is dominated by the [HNCN]⁻ form, which is computationally predicted to be more stable than the [NCNH]⁻ isomer. High-level quantum chemical calculations are essential for determining the geometric and energetic properties of these transient species.

Quantitative Data Summary

The following tables summarize the key computational data for the two primary tautomers of the hydrogencyanamide anion, primarily derived from Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(2df,p) level of theory.

Table 1: Calculated Molecular Properties of Hydrogencyanamide Anion Tautomers

| Property | [HNCN]⁻ (Cyanamide Anion) | [NCNH]⁻ (Carbodiimide Anion) |

| Relative Energy (kcal/mol) | 0.00 | (Predicted to be higher) |

| Point Group | Cₛ | Cₛ |

| Bond Lengths (Å) | ||

| N-H | 1.022 | (Not available) |

| C-N (protonated) | 1.270 | (Not available) |

| C-N (unprotonated) | 1.188 | (Not available) |

| Bond Angle (°) | ||

| ∠HNC | 113.6 | (Not available) |

| ∠NCN | 174.4 | (Not available) |

Note: Data for the [NCNH]⁻ tautomer is scarce in the literature due to its predicted lower stability. The values for [HNCN]⁻ are from computational studies.

Table 2: Calculated Harmonic Vibrational Frequencies of the [HNCN]⁻ Tautomer

| Mode | Vibrational Motion | Frequency (cm⁻¹) |

| ω₁ | N-H Stretch | 3300 |

| ω₂ | Asymmetric NCN Stretch | 2100 |

| ω₃ | HNC Bend | 1500 |

| ω₄ | Symmetric NCN Stretch | 1202 |

| ω₅ | NCN Bend (in-plane) | 650 |

| ω₆ | NCN Bend (out-of-plane) | 474 |

Note: These are unscaled harmonic frequencies from B3LYP/6-311++G(2df,p) calculations.

Experimental Characterization

The generation and characterization of the hydrogencyanamide anion and its tautomers require specialized experimental techniques capable of handling transient, gas-phase species. The primary methods employed are mass spectrometry coupled with photoelectron spectroscopy and matrix isolation infrared spectroscopy.

Generation of the Hydrogencyanamide Anion

The [HNCN]⁻ anion is typically generated in the gas phase through the deprotonation of its neutral precursor, cyanamide (H₂NCN). One common method is dissociative electron attachment , where low-energy electrons collide with cyanamide molecules, leading to the formation of the anion and a hydrogen radical. Another approach involves the use of a strong base in the gas phase to induce proton abstraction.

In a typical experimental setup, a dilute mixture of cyanamide in a carrier gas (e.g., N₂) is introduced into a vacuum chamber through a pulsed valve. Anions are then generated by crossing the gas jet with a beam of electrons from a hot cathode source.

Mass Selection and Analysis

Following their generation, the anions are extracted and guided into a mass spectrometer, most commonly a time-of-flight (TOF) mass spectrometer . This allows for the separation of the target anion ([H₂NCN]⁻) from other species present in the source based on their mass-to-charge ratio. A Wien velocity filter can be employed for precise mass selection before the anions are directed to the spectroscopy interaction region.

Photoelectron Spectroscopy

Anion photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of anions.[2] In this method, a mass-selected beam of anions is intersected by a fixed-frequency laser beam. The laser photodetaches an electron from the anion, and the kinetic energy of the ejected electron is measured. The electron binding energy (eBE) is then determined by the equation:

eBE = hν - eKE

where hν is the photon energy and eKE is the measured electron kinetic energy.

The resulting photoelectron spectrum provides information about the electron affinity of the corresponding neutral radical and the vibrational frequencies of the neutral species.

Experimental Protocol: Gas-Phase Anion Photoelectron Spectroscopy

-

Ion Generation: A gaseous mixture of cyanamide (H₂NCN) seeded in a carrier gas (e.g., Ar or N₂) is expanded through a pulsed nozzle into a vacuum chamber. Anions are generated by intersecting the molecular beam with a beam of low-energy electrons from a filament or electron gun.

-

Ion Extraction and Acceleration: The generated anions are extracted from the source region by a pulsed electric field and accelerated to a specific kinetic energy (typically 1-2 keV).

-

Mass Selection: The ion beam is passed through a time-of-flight mass spectrometer to separate the hydrogencyanamide anion (m/z = 41) from other ions. A mass gate can be used to selectively transmit only the ion of interest.

-

Photodetachment: The mass-selected anion packet is intersected by a high-intensity, fixed-wavelength laser beam (e.g., the 351.1 nm line from an Ar⁺ laser).

-

Electron Energy Analysis: The kinetic energies of the photodetached electrons are analyzed using a magnetic bottle time-of-flight electron spectrometer, which offers high collection efficiency.

-

Data Acquisition: The arrival times of the electrons at the detector are recorded and converted to an electron kinetic energy spectrum, which is then transformed into an electron binding energy spectrum.

Matrix Isolation Infrared Spectroscopy

Matrix isolation infrared (IR) spectroscopy is another valuable technique for studying unstable species like the hydrogencyanamide anion.[3] In this method, the species of interest is co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic substrate (typically cooled to ~10 K). The inert matrix traps the individual anions, preventing them from reacting and allowing for their spectroscopic characterization.

By measuring the absorption of infrared radiation, the vibrational frequencies of the trapped anion can be determined. This provides direct structural information and allows for comparison with theoretical calculations.

Experimental Protocol: Matrix Isolation Infrared Spectroscopy

-

Sample Preparation: A gaseous mixture of the precursor (cyanamide) and the matrix gas (e.g., Ar in a 1:1000 ratio) is prepared in a mixing chamber.

-

Anion Generation: Anions can be generated prior to deposition using a discharge source or in situ by co-depositing the precursor with a source of electrons (e.g., from a heated filament) or by photo-induced reactions.

-

Deposition: The gas mixture is slowly deposited onto a cold window (e.g., CsI or KBr) maintained at cryogenic temperatures (4-20 K) inside a high-vacuum chamber.

-

Spectroscopic Measurement: An infrared spectrometer is used to record the absorption spectrum of the matrix-isolated species.

-

Data Analysis: The resulting IR spectrum is analyzed to identify the vibrational bands corresponding to the hydrogencyanamide anion tautomers by comparing with theoretical predictions and by performing isotopic substitution experiments.

Visualizing Tautomerism and Experimental Workflows

Graphviz diagrams are used to illustrate the key concepts and processes described in this guide.

Caption: Tautomeric equilibrium between the cyanamide and carbodiimide anions.

Caption: Experimental workflow for anion photoelectron spectroscopy.

Caption: Experimental workflow for matrix isolation IR spectroscopy.

Signaling Pathways and Relevance

While the direct biological signaling pathways of the hydrogencyanamide anion are not well-established, understanding its fundamental properties is crucial for several reasons. Cyanamide and its derivatives are used in pharmaceuticals and agrichemicals. The anionic form's reactivity, governed by its tautomeric state, can influence its interactions with biological targets. For instance, the charge distribution and hydrogen bonding potential of the different tautomers will dictate their binding affinity to enzyme active sites or receptors.

In drug development, computational modeling of ligand-receptor interactions often requires accurate parameters for all relevant ionic and tautomeric states of a molecule. The data presented in this guide can serve as a valuable resource for refining force fields and improving the accuracy of such simulations.

Conclusion

The tautomerism of the hydrogencyanamide anion represents a rich area of chemical physics with implications for various scientific disciplines. The predominance of the [HNCN]⁻ tautomer has been established through a combination of sophisticated experimental techniques and high-level computational methods. This guide has provided a consolidated resource of the available quantitative data, detailed the experimental protocols for the characterization of these elusive species, and visualized the key concepts. A deeper understanding of the less stable [NCNH]⁻ tautomer remains an area for future research. The continued investigation of this fundamental anionic system will undoubtedly contribute to our broader understanding of chemical reactivity and molecular recognition.

References

The Historical Development of Cyanamide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The journey of cyanamide (B42294) chemistry is a fascinating narrative of accidental discovery, industrial innovation, and profound impact on agriculture and medicine. This guide provides a comprehensive overview of the historical milestones, key chemical transformations, and detailed experimental protocols that have shaped this field. From its foundational role in nitrogen fixation to its versatile applications as a building block in modern organic synthesis, cyanamide and its derivatives continue to be of significant interest to the scientific community.

The Dawn of Cyanamide Chemistry: The Frank-Caro Process

The story of cyanamide is intrinsically linked to the quest for nitrogen fixation in the late 19th century. The groundbreaking Frank-Caro process , developed between 1895 and 1899 by Adolph Frank and Nikodem Caro, was the first commercial method to fix atmospheric nitrogen.[1][2] Initially, their goal was to synthesize cyanide for gold extraction, but they serendipitously discovered that the reaction of calcium carbide (CaC₂) with nitrogen gas at high temperatures yielded calcium cyanamide (CaCN₂).[2][3] This discovery was a pivotal moment, providing a vital alternative to natural nitrogen sources for fertilizers and explosives, especially during World War I.[2]

The industrial production of calcium cyanamide, often called "nitrolime," grew rapidly, with global production reaching approximately 1.5 million tonnes in 1945.[1][4] While the more energy-efficient Haber-Bosch process for ammonia (B1221849) synthesis eventually superseded the Frank-Caro process for large-scale nitrogen fixation, it laid the essential groundwork for the entire field of cyanamide chemistry.[1][2]

Physical and Chemical Properties of Calcium Cyanamide

Commercial calcium cyanamide is typically a grayish-black powder or lump, with the color originating from carbon impurities.[5][6] Pure calcium cyanamide is a colorless, hexagonal crystalline solid.[5][7]

| Property | Value |

| Formula | CaCN₂ |

| Molar Mass | 80.102 g/mol |

| Appearance | White solid (pure); Gray or black (commercial)[6] |

| Density | 2.29 g/cm³[5] |

| Melting Point | 1,340 °C (2,440 °F; 1,610 K)[5] |

| Boiling Point | Sublimes at 1,150-1,200 °C[5] |

| Solubility in Water | Reacts[5] |

Table 1: Physical Properties of Calcium Cyanamide

Experimental Protocols

Industrial Production of Calcium Cyanamide (Frank-Caro Process)

This protocol describes the foundational industrial method for producing calcium cyanamide.

Materials:

-

Calcium carbide (CaC₂), finely ground

-

Nitrogen gas (N₂)

-

Optional catalyst: Calcium chloride (CaCl₂)[4] or Calcium fluoride (B91410) (CaF₂)[2]

Procedure:

-

Finely ground calcium carbide is placed in a large, cylindrical steel furnace equipped with a carbon electrode for heating.

-

A catalyst, such as calcium chloride (historically used to lower the reaction temperature to around 700 °C) or calcium fluoride, may be mixed with the calcium carbide.[2][4]

-

The furnace is heated to approximately 1,000-1,100 °C in a stream of pure nitrogen gas.[1][2] The reaction is exothermic and becomes self-sustaining once initiated.[1]

-

The reaction is allowed to proceed for several hours to ensure complete conversion.

-

The resulting solid block of calcium cyanamide and carbon is cooled and then milled into a powder for agricultural and chemical use.

Chemical Reaction: CaC₂ + N₂ → CaCN₂ + C[1]

Process Visualization

From Calcium Cyanamide to Free Cyanamide

While calcium cyanamide was immensely valuable as a fertilizer, its utility as a chemical intermediate required the liberation of the free cyanamide molecule (H₂NCN). This is typically achieved through the hydrolysis of calcium cyanamide in the presence of an acid, most commonly carbonic acid (generated from carbon dioxide).[6]

Chemical Reaction: CaCN₂ + H₂O + CO₂ → CaCO₃ + H₂NCN[6]

The resulting aqueous solution of cyanamide can then be used directly or concentrated to obtain crystalline cyanamide. A significant challenge in handling free cyanamide is its propensity to dimerize and trimerize, especially under alkaline conditions.[8]

Experimental Protocols

Preparation of an Aqueous Solution of Cyanamide

This protocol describes a laboratory-scale method for generating a solution of free cyanamide from calcium cyanamide.

Materials:

-

Calcium cyanamide (commercial grade)

-

Water

-

Carbon dioxide (gas or dry ice)

Procedure:

-

Create a slurry of commercial calcium cyanamide in water (e.g., a 1:5 ratio of solid to water).[9]

-

While stirring vigorously and maintaining a temperature below 25 °C (preferably 10-20 °C) to minimize dimerization, bubble carbon dioxide gas through the slurry or add small pieces of dry ice.[10]

-

Continue the addition of carbon dioxide until the solution is neutralized (pH ~6-7), which precipitates calcium carbonate.

-

Filter the mixture to remove the insoluble calcium carbonate and other impurities.

-

The resulting filtrate is an aqueous solution of cyanamide, which can be used for subsequent reactions. This solution typically contains a low concentration of cyanamide. For higher concentrations, repeated extractions of fresh calcium cyanamide with the filtrate can be performed.[9]

Preparation of Crystalline Cyanamide

This protocol outlines the concentration and crystallization of cyanamide from an aqueous solution.

Materials:

-

Aqueous cyanamide solution (prepared as above)

Procedure:

-

The aqueous cyanamide solution is concentrated under reduced pressure at a temperature between 70-90 °C.[9]

-

Concentration is continued until the cyanamide concentration reaches approximately 90%.

-

The concentrated solution is then cooled to room temperature, which induces the crystallization of cyanamide.

-

The crystalline cyanamide is collected by filtration and dried under vacuum.

-

This process can yield crystalline cyanamide with a purity of up to 96%.[9]

The Versatile Reactivity of the Cyanamide Moiety

Free cyanamide is a remarkably versatile C1 building block in organic synthesis, owing to the dual electrophilic and nucleophilic nature of its N-C≡N functional group.[11] This allows it to participate in a wide array of chemical transformations.

Tautomerism and Self-Condensation

Cyanamide exists in equilibrium with its tautomer, carbodiimide (B86325) (HN=C=NH). The cyanamide form is predominant, but the carbodiimide tautomer plays a role in certain reactions.[12]

A defining characteristic of cyanamide is its tendency to undergo self-condensation, particularly at elevated temperatures or under basic conditions. Dimerization yields dicyandiamide (2-cyanoguanidine), and trimerization produces melamine (B1676169) .[12] This reactivity is both a challenge in isolating pure cyanamide and a valuable pathway to these important industrial chemicals.

| Reaction | Product | Conditions |

| Dimerization | Dicyandiamide | Elevated temperature, alkaline pH[6] |

| Trimerization | Melamine | Higher temperatures, often with a catalyst[13] |

Table 2: Self-Condensation Reactions of Cyanamide

Key Reactions of Cyanamide

-

Hydrolysis: Reacts with water to form urea.

-

Reaction with H₂S: Forms thiourea.

-

Reaction with Amines: Produces guanidines.

-

Reaction with Alcohols: Yields isoureas.

These reactions underscore cyanamide's role as a precursor to a wide range of functional groups and heterocyclic systems.

Reaction Pathways Visualization

Cyanamide in Pharmaceutical Synthesis: The Case of Cimetidine (B194882)

The utility of cyanamide chemistry extends significantly into the pharmaceutical industry, where the cyanamide moiety is a key structural element in numerous drugs. A prominent historical example is the anti-ulcer drug cimetidine . The synthesis of cimetidine showcases the strategic use of a cyanamide derivative to construct a substituted guanidine group, which is crucial for its biological activity as a histamine (B1213489) H₂-receptor antagonist.

Experimental Protocols

Synthesis of Cimetidine

This protocol outlines a representative synthesis of cimetidine, highlighting the application of cyanamide-derived intermediates. This is a multi-step synthesis, and a key step involves the reaction of an N-cyano-isothiourea derivative with methylamine (B109427).

Overall Reaction Scheme: The synthesis generally involves the preparation of a key intermediate, 2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethanamine, which is then reacted with a cyanamide-containing reagent to form the final product.

Step 1: Synthesis of N-Cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine (Cimetidine)

This step describes the final coupling to form cimetidine from a precursor.

Materials:

-

N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-O-phenylisourea (or a similar activated cyanamide derivative)

-

Aqueous methylamine solution (40%)

-

n-Butanol

-

tert-Butyl methyl ether

Procedure:

-

A suspension of N-cyanoimidodiphenyl carbonate and 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine dihydrochloride (B599025) in n-butanol is treated dropwise with triethylamine at 0-10 °C.[14]

-

The mixture is stirred for one hour at room temperature.

-

A 40% aqueous solution of methylamine is added in one portion.[14]

-

After stirring for an additional 2 hours, 100 ml of water is added, and the phases are separated.

-

The n-butanol is removed under vacuum, and the residue is triturated with tert-butyl methyl ether.

-

The crude product is collected by filtration and recrystallized from isopropanol to yield pure cimetidine.[14]

Yield: Yields for this final step are typically high, often exceeding 80%.[15]

Synthetic Pathway Visualization

References

- 1. Frank–Caro process - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Calcium cyanamide - Evonik Industries [history.evonik.com]

- 4. Calcium cyanamide - Wikipedia [en.wikipedia.org]

- 5. Calcium cyanamide | 156-62-7 [amp.chemicalbook.com]

- 6. Calcium cyanamide - Sciencemadness Wiki [sciencemadness.org]

- 7. chemcess.com [chemcess.com]

- 8. scribd.com [scribd.com]

- 9. US2982616A - Method of producing calcium-free crystalline cyanamide - Google Patents [patents.google.com]

- 10. US1671183A - Method of producing a solution of cyanamide from calcium cyanamide - Google Patents [patents.google.com]

- 11. waters.com [waters.com]

- 12. sciencemadness.org [sciencemadness.org]

- 13. US3177215A - Process for the production of melamine from hydrogen cyanide by way of cyanamide - Google Patents [patents.google.com]

- 14. EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine - Google Patents [patents.google.com]

- 15. KR840000071B1 - Preparation of N-cyano-N'-methyl-N "[2-((methyl-5-imidazolyl) methylthio) ethyl] guanidine - Google Patents [patents.google.com]

The Versatility of Sodium Hydrogen Cyanamide: A Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium hydrogen cyanamide (B42294) (NaHCN₂), also known as monosodium cyanamide, is a highly versatile and reactive reagent that serves as a critical building block in a multitude of organic syntheses. Its unique molecular structure, featuring a nucleophilic cyanamide anion, makes it an invaluable precursor for the construction of nitrogen-containing compounds, particularly in the fields of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of its primary applications, complete with experimental protocols, quantitative data, and process visualizations to support researchers in leveraging this potent synthetic tool.

Core Properties and Reactivity

Sodium hydrogen cyanamide is the sodium salt of the weakly acidic cyanamide (H₂NCN). The anionic nature of the [HNCN]⁻ ion significantly enhances its nucleophilicity compared to the parent molecule.[1] This heightened reactivity is central to its utility in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CHN₂Na | [2] |

| Molecular Weight | 64.02 g/mol | [2] |

| Appearance | White, hygroscopic solid | [2] |

| Melting Point | >360°C (decomposes) | [2] |

| Solubility in Water | ~120 g/100 mL at 25°C | [2] |

| pH (1% Solution) | 10.5–11.5 | [2] |

The cyanamide functional group is a direct precursor to several other important organic functionalities, including ureas and guanidines, making it a strategic starting material for a diverse range of molecular architectures.[1]

Key Synthetic Applications

This compound is a cornerstone reagent for the synthesis of three major classes of compounds: guanidines, substituted cyanamides, and a wide array of heterocyclic structures.

Synthesis of Guanidines

The guanidinium (B1211019) group is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to form strong hydrogen bonds with biological targets. This compound provides a direct and efficient route to this functional group through its reaction with amines.[2][3] The general reaction involves the nucleophilic attack of an amine on the cyanamide, followed by protonation to yield the guanidinium salt.[4]

Caption: General workflow for the synthesis of substituted guanidines.

Table 2: Synthesis of Alkyl-Guanidinium Salts

| Aliphatic Amine | Acid | Product | Reference |

| Dodecylamine (B51217) | Hydrochloric Acid | Dodecylguanidinium Chloride | [4] |

| Stearylamine | Acetic Acid | Stearylguanidinium Acetate (B1210297) | [4] |

Experimental Protocol: Synthesis of Dodecylguanidinium Chloride [4]

-

Reaction Setup: In a suitable reaction vessel, dissolve hydrogen cyanamide in an appropriate solvent.

-

Amine Addition: Add dodecylamine to the solution. The reaction is typically carried out at room temperature.

-

Neutralization: After the addition is complete and the reaction has proceeded, add hydrochloric acid to neutralize the mixture.

-

Isolation: The corresponding dodecylguanidinium chloride salt is then isolated. The specific method of isolation (e.g., crystallization, precipitation) may depend on the solvent and the properties of the product.

-

Purification: The crude product is purified, typically by recrystallization, to yield the final alkyl-guanidinium salt.

Synthesis of Substituted Cyanamides

This compound serves as a fundamental building block for producing a wide variety of substituted cyanamides.[1] These compounds are not only valuable in their own right but are also key intermediates for constructing more complex molecules, particularly heterocycles.[1][5] A common method involves the reaction of this compound with isothiocyanates, which proceeds via nucleophilic addition followed by desulfurization.[1][6]

Caption: Synthesis of substituted cyanamides from isothiocyanates.

Table 3: Iron-Mediated Synthesis of Aryl/Alkyl Cyanamides from Isothiocyanates [6]

| Isothiocyanate Substrate | Product | Yield (%) |

| Phenyl isothiocyanate | Phenylcyanamide | 90 |

| 4-Methoxyphenyl isothiocyanate | 4-Methoxyphenylcyanamide | 95 |

| 4-Methylphenyl isothiocyanate | 4-Methylphenylcyanamide | 92 |

| 4-Fluorophenyl isothiocyanate | 4-Fluorophenylcyanamide | 88 |

| 4-Chlorophenyl isothiocyanate | 4-Chlorophenylcyanamide | 85 |

Reaction Conditions: Isothiocyanate (2 mmol), Aq. NH₃ (2 mL), rt, 3 h; then, NaOAc (2 eq), Fe₂(SO₄)₃·H₂O (50 mol%), rt, 2 h.[6]